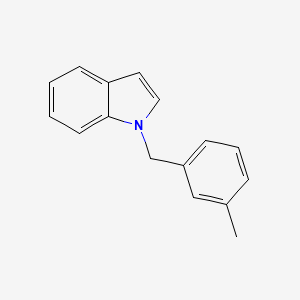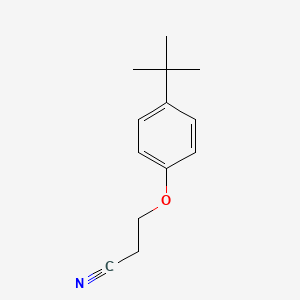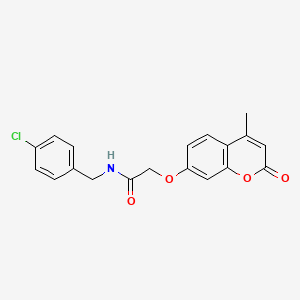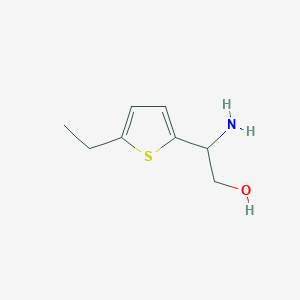
1-(3-Methylbenzyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-(3-Méthylbenzyl)-1H-indole est un composé organique appartenant à la classe des indoles, qui sont des composés aromatiques hétérocycliques. Ce composé présente un groupe benzyle substitué en position 1 du cycle indole, avec un groupe méthyle attaché à la partie benzyle. Les indoles sont importants dans divers domaines en raison de leur présence dans de nombreux produits naturels et médicaments.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le 1-(3-Méthylbenzyl)-1H-indole peut être synthétisé par plusieurs méthodes. Une approche courante consiste à faire réagir le chlorure de 3-méthylbenzyle avec l'indole en présence d'une base comme le carbonate de potassium. La réaction se produit généralement dans un solvant organique comme le diméthylformamide (DMF) à des températures élevées.
Méthodes de production industrielle
La production industrielle de 1-(3-Méthylbenzyl)-1H-indole peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de conditions de réaction optimisées peut améliorer le rendement et l'efficacité. Des catalyseurs et des systèmes automatisés peuvent également être utilisés pour rationaliser le processus.
Analyse Des Réactions Chimiques
Types de réactions
Le 1-(3-Méthylbenzyl)-1H-indole subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide de réactifs comme le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de cétones ou d'acides carboxyliques correspondants.
Réduction : Les réactions de réduction peuvent être réalisées en utilisant de l'hydrogène gazeux en présence d'un catalyseur au palladium, transformant le composé en ses formes réduites.
Substitution : Les réactions de substitution électrophile peuvent se produire sur le cycle indole, en particulier en position 3, à l'aide de réactifs comme les halogènes ou les agents nitrants.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium en conditions acides ou neutres.
Réduction : Hydrogène gazeux avec du palladium sur carbone comme catalyseur.
Substitution : Halogènes (par exemple, brome) en présence d'un catalyseur acide de Lewis.
Principaux produits formés
Oxydation : Formation de cétones ou d'acides carboxyliques.
Réduction : Formation de dérivés d'indole réduits.
Substitution : Formation de dérivés d'indole halogénés ou nitrés.
Applications de la recherche scientifique
Le 1-(3-Méthylbenzyl)-1H-indole a des applications diverses dans la recherche scientifique :
Chimie : Utilisé comme élément de base en synthèse organique pour la préparation de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Enquête sur ses effets thérapeutiques potentiels et comme composé de tête en découverte de médicaments.
Industrie : Utilisé dans la synthèse de colorants, de pigments et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action du 1-(3-Méthylbenzyl)-1H-indole implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des récepteurs ou des enzymes, modulant leur activité. Par exemple, il peut agir comme un agoniste ou un antagoniste à certains récepteurs neurotransmetteurs, influençant les voies de transduction du signal. Les cibles moléculaires et les voies exactes dépendent du contexte biologique spécifique et de la relation structure-activité du composé.
Applications De Recherche Scientifique
1-(3-Methylbenzyl)-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(3-Methylbenzyl)-1H-indole involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.
Comparaison Avec Des Composés Similaires
Le 1-(3-Méthylbenzyl)-1H-indole peut être comparé à d'autres dérivés de l'indole :
1-Benzyl-1H-indole : Il manque le groupe méthyle sur la partie benzyle, ce qui peut affecter sa réactivité chimique et son activité biologique.
1-(2-Méthylbenzyl)-1H-indole : Le groupe méthyle est positionné différemment, ce qui peut entraîner des variations dans les effets stériques et électroniques.
1-(4-Méthylbenzyl)-1H-indole : Similaire au 1-(3-Méthylbenzyl)-1H-indole, mais avec le groupe méthyle en position 4, ce qui peut influencer ses propriétés.
Le caractère unique du 1-(3-Méthylbenzyl)-1H-indole réside dans son motif de substitution spécifique, qui peut avoir un impact sur sa réactivité, son affinité de liaison et son activité biologique globale.
Propriétés
Formule moléculaire |
C16H15N |
|---|---|
Poids moléculaire |
221.30 g/mol |
Nom IUPAC |
1-[(3-methylphenyl)methyl]indole |
InChI |
InChI=1S/C16H15N/c1-13-5-4-6-14(11-13)12-17-10-9-15-7-2-3-8-16(15)17/h2-11H,12H2,1H3 |
Clé InChI |
WJRLJTUULXTWGM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)CN2C=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B12122788.png)

![N'-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-4-methylbenzohydrazide](/img/structure/B12122795.png)


![Benzoic acid, 5-chloro-2-[[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy]-](/img/structure/B12122807.png)
![Cyclohexanecarboxylic acid, 2-[(5-methyl-2-thienyl)sulfonyl]-](/img/structure/B12122809.png)

![[3-(2,4-Difluoro-phenyl)-propyl]-methyl-amine](/img/structure/B12122832.png)

![(5Z)-2-[(3,5-dichlorophenyl)amino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazol-4(5H)-one](/img/structure/B12122843.png)
![4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B12122851.png)
![Thiazolo[4,5-b]pyridin-2-amine,7-phenyl-](/img/structure/B12122855.png)
![7-(2-hydroxyethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B12122863.png)
